3-(2-Pyridyl)-2-propen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Pyridyl 2 Propen 1 Ol
Chemo-selective Preparations from Picolinaldehyde Derivatives
Picolinaldehyde serves as a common and readily available starting material for the synthesis of 3-(2-pyridyl)-2-propen-1-ol (B57313). Chemo-selective methods are crucial to ensure the reaction proceeds at the desired functional group without affecting the pyridine (B92270) ring.
Vinyl Grignard Reagent Based Approaches
A primary and effective method for the synthesis of this compound involves the reaction of picolinaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide. unifi.it This reaction is a nucleophilic addition of the vinyl group to the carbonyl carbon of the aldehyde. The initial product is a magnesium alkoxide, which upon acidic workup, yields the desired allylic alcohol. libretexts.org The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org
The general reaction is as follows: Picolinaldehyde + Vinylmagnesium Bromide → this compound
This approach is favored for its directness and relatively high yields. For instance, treatment of pyridine-2-carboxaldehyde with vinylmagnesium bromide can afford 1-(2-pyridyl)-2-propen-1-ol. unifi.it
Stereoselective and Enantioselective Synthesis Variants
Achieving specific stereoisomers (E or Z) or enantiomers of this compound is critical for its application in the synthesis of complex chiral molecules, such as alkaloids. researchgate.net
Stereoselective synthesis can be achieved through various strategies. For example, the (Z)-isomer can be preferentially obtained through the acid-catalyzed dehydration of 1-(pyridin-2-yl)-3-pyrrolidinopropan-1-ol derivatives. This reaction, typically using concentrated sulfuric acid at elevated temperatures, can yield a mixture of E and Z isomers, with the Z-isomer being favored under specific conditions.
Enantioselective synthesis often employs chiral catalysts or auxiliaries. One approach involves the asymmetric 1,3-dipolar cycloaddition of a nitrile oxide to achiral 2-propen-1-ol using a chiral auxiliary like diisopropyl (R,R)-tartrate to produce an optically active isoxazoline (B3343090) intermediate, which can then be converted to the desired enantiomer of the target compound. researchgate.net Another method is the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols, which yields the (R)-acetate and unreacted (S)-alcohol with high enantiomeric purity. researchgate.net
Alternative Synthetic Routes and Precursor Utilization
Besides picolinaldehyde, other precursors and synthetic routes have been explored. One notable alternative involves the Wittig reaction using ethyl 3-(pyridine-2-yl)acrylate N-oxide, derived from picolinaldehyde, followed by asymmetric dihydroxylation to yield a key intermediate for synthesizing related complex molecules. mdpi.com Another approach starts from 2-bromopyridine, which is condensed with an enantiomerically pure aldehyde. mdpi.com
The table below summarizes some alternative precursors and the resulting products.
| Precursor(s) | Reagents/Conditions | Product | Reference |
| Picolinaldehyde, Propargyl alcohol derivative | Base (e.g., NaOH), Stereoselective reduction (e.g., NaBH₄ with chiral ligand) | (Z)-3-pyridin-2-ylprop-2-en-1-ol | |
| 1-(pyridin-2-yl)-3-pyrrolidinopropan-1-ol derivatives | Concentrated H₂SO₄, 85–105°C | Mixture of E- and Z-isomers of this compound | |
| Picolinaldehyde, Ethyl 3-(pyridine-2-yl)acrylate N-oxide | Wittig reaction, Asymmetric dihydroxylation | Key intermediate for (+)-lentiginosine | mdpi.com |
| 2-Bromopyridine, (R)-2,3-O-isopropylidene glyceraldehyde | Condensation, Quaternization, Hydrogenation | (-)-Lentiginosine and its epimers | mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement
Catalyst Systems and Reaction Media Effects
The choice of catalyst and reaction medium significantly impacts the outcome of the synthesis. For instance, in the acid-catalyzed dehydration method, adjusting the acid strength and temperature can shift the selectivity towards the desired Z-isomer.
Transition metal catalysis offers alternative synthetic pathways. Palladium-catalyzed coupling reactions can be used to construct the propenol backbone. Copper-nitrate complexes have also been shown to facilitate the assembly of pyridyl-propenol derivatives in aqueous media, although yields may be moderate. The use of Lewis acid catalysts like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ in water has been shown to accelerate Diels-Alder reactions involving related 3-phenyl-1-(2-pyridyl)-2-propen-1-ones. researchgate.net
The reaction medium also plays a crucial role. While many syntheses are performed in organic solvents like dichloromethane (B109758) or tetrahydrofuran, the use of greener solvents like water is being explored. mdpi.com For example, the synthesis of related pyrazolo[1,2-a]pyridazine derivatives has been achieved under ultrasonication in water using triethanolamine (B1662121) as a catalyst. mdpi.com
Flow Chemistry and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of sustainable and efficient methodologies. Flow chemistry and green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives.
Flow chemistry, where reactions are carried out in a continuous flowing stream rather than in a batch reactor, offers advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.netdokumen.pub This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. dokumen.pub
Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. scispace.comcore.ac.uk This can be achieved by:
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. scispace.com
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, glycerol (B35011), or ionic liquids. mdpi.comunina.it
Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. scispace.com Biocatalysis, using enzymes, is a particularly green approach. core.ac.uk
For example, the synthesis of ibuprofen (B1674241) has been significantly improved by developing a "green" method with high atom economy (up to 99%) and minimal waste generation. scispace.com The use of water as a solvent and the application of catalytic methods are key aspects of making the synthesis of this compound more environmentally friendly. mdpi.com
The following table highlights some green chemistry approaches relevant to the synthesis of pyridyl derivatives.
| Green Chemistry Principle | Application Example | Reference |
| Atom Economy | Development of a new ibuprofen synthesis with up to 99% atom economy. | scispace.com |
| Safer Solvents | Use of water for the synthesis of polysubstituted pyrroles and imidazo[1,2-a]pyridines. | mdpi.com |
| Catalysis | Palladium-catalyzed coupling reactions and the use of triethanolamine as a catalyst in aqueous media. | mdpi.com |
| Renewable Feedstocks | Investigating the use of biomass-derived materials as starting points for chemical synthesis. | scispace.com |
Elucidation of Reaction Mechanisms and Pathways of 3 2 Pyridyl 2 Propen 1 Ol
Mechanistic Investigations of Nucleophilic Reactivity
The nucleophilic character of 3-(2-Pyridyl)-2-propen-1-ol (B57313) is a key aspect of its reactivity, with the potential for regioselective attack at multiple carbon centers. The electronic influence of the pyridine (B92270) nitrogen atom plays a crucial role in modulating this reactivity.
Regioselective Carbon Nucleophilicity (C-1, C-2, C-3)
The unprotected alcohol form of this compound can act as a carbon nucleophile at positions C-1, C-2, or C-3 of the propenyl chain, depending on the reaction conditions and the nature of the electrophile. researchgate.net The mobility of the hydrogen atom on the C-1 carbon, often referred to as a 'picoline-type' hydrogen, is a significant factor in this regioselectivity. researchgate.net
Under thermal or base-promoted conditions, the compound can behave as a 'vinylogous picoline' carbon nucleophile. researchgate.net For instance, it has been shown to react as a C-3 carbon nucleophile with strongly activated heterocyclic compounds like 4,5-dicyanopyridazine (DCP), leading to the substitution of a cyano group. mdpi.com This reactivity highlights the ability of the allylic system, in conjunction with the pyridine ring, to delocalize charge and direct nucleophilic attack to the terminal carbon of the propenyl chain.
The regioselectivity can be summarized as follows:
C-1 Nucleophilicity: This can be observed in reactions where the 'picoline-type' hydrogen is abstracted, leading to an anionic species that can attack an electrophile. researchgate.net
C-2 Nucleophilicity: While less common, reactivity at the central carbon of the allyl group can occur under specific conditions. researchgate.net
C-3 Nucleophilicity: This is prominent in reactions with strong electrophiles, where the compound acts as a vinylogous nucleophile. researchgate.netmdpi.com
Role of the Pyridine Nitrogen in Reactivity Modulation
The nitrogen atom in the pyridine ring is not merely a passive structural element; it actively modulates the compound's reactivity. Its electron-withdrawing nature influences the acidity of the 'picoline-type' hydrogen at C-1 and enhances the electrophilicity of the pyridine ring itself. researchgate.net
Furthermore, the nitrogen's lone pair of electrons can coordinate to metal ions or other Lewis acids, which can alter the electronic properties of the entire molecule and influence the course of a reaction. acs.org In the context of nucleophilic attack, the pyridine nitrogen can stabilize developing charges in transition states, thereby facilitating certain reaction pathways. For example, in ring-opening reactions of related epoxides, the orientation of the nitrogen lone pair can influence the ease of nucleophilic attack. acs.org This coordinating ability is also crucial for its role as a bidentate ligand in catalyzed reactions, such as the Diels-Alder reaction. academie-sciences.fr The crucial role of the pyridine nucleus has been demonstrated in enabling the thermal reactivity of related carbinols. researchgate.net
Thermal Rearrangements and Allyl Inversion Phenomena
Hydroxyallylpyridyl derivatives, including this compound, exhibit peculiar thermal behavior characterized by allyl inversion. researchgate.net This phenomenon is attributed to the weak acidity of the 'picoline-type' hydrogen atom on the C-1 carbon of the allyl group. researchgate.net Thermal treatment can lead to the formation of rearrangement products. researchgate.net Studies on related systems, such as the thermal rearrangement of enolate carbanions derived from allylic esters, have shown that such processes can be regiospecific. core.ac.uk While the specific mechanism for this compound is proposed to involve its unique structural features, the general principle of allylic rearrangement is a well-documented phenomenon in organic chemistry. researchgate.netcore.ac.uk
Electron Transfer and Redox Mechanisms
Beyond its nucleophilic character, this compound and its derivatives are involved in electron transfer and redox processes, acting as hydrogen donors in biomimetic and metal-free reduction reactions.
Biomimetic Hydrogen Transfer Processes
A significant aspect of the reactivity of this compound is its ability to mimic the function of Hantzsch esters, which are known 1,4-dihydropyridine (B1200194) analogues that act as hydrogen donors in reduction reactions. researchgate.net The corresponding Hantzsch-type pyridine tautomer of this compound can transfer hydrogen to reduce aromatic and heteroaromatic nitro compounds. researchgate.net This biomimetic capability is a noteworthy feature, as Hantzsch esters themselves are not typically capable of reducing such nitro compounds. nih.gov The reaction is believed to proceed through a hydride transfer mechanism, a hypothesis supported by theoretical calculations on related systems. acs.org
Metal-Free Reduction of Nitroaromatic Systems
The ability of this compound to act as a hydrogen donor has been harnessed for the metal-free reduction of electron-deficient aromatic and heteroaromatic nitro compounds to their corresponding amines. researchgate.netacs.org This reactivity is particularly significant as it offers an alternative to traditional metal-catalyzed hydrogenation methods, which often require harsh conditions and expensive catalysts. organic-chemistry.org
The reduction process can be part of a domino reaction sequence. For instance, the reduction of the nitro group can be followed by a direct trapping of the newly formed amino derivative through an aza-Michael addition to the vinyl ketone intermediate that is generated from the oxidation of the starting alcohol. researchgate.netacs.org This one-pot process allows for the formation of new functionalized aminoacylpyridines. researchgate.netacs.org Similar reactivity has been observed for the related compound (2-Pyridyl)phenyl methanol (B129727), further highlighting the crucial role of the pyridyl moiety in facilitating these metal-free reductions. researchgate.netresearchgate.net
The general conditions and outcomes for these reductions are presented in the table below.
| Substrate Type | Reducing Agent System | Key Features | Product Type |
| Aromatic Nitro Compounds | This compound | Metal-free, biomimetic hydrogen transfer | Aromatic Amines |
| Electron-deficient Nitroarenes | This compound / Michael Acceptor | Domino reduction/aza-Michael addition | Functionalized Aminoacylpyridines |
| Aromatic Nitro Compounds | (2-Pyridyl)phenyl methanol / Michael Acceptor | Metal-free, domino reaction | β-amino esters |
Cycloaddition Reactions and Cascade Processes
The 3-(2-pyridyl)propenol moiety is a valuable building block in cycloaddition and cascade reactions, which are powerful strategies in organic synthesis for rapidly increasing molecular complexity from simple starting materials. Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot under the same reaction conditions without the isolation of intermediates. pitt.eduacs.org These processes are highly atom-economical and efficient.
In the context of this compound and its derivatives, the pyridine nitrogen can act as an internal nucleophile, and the double bond can participate as a key reactive site, initiating cascades that lead to polycyclic structures. mdpi.comresearchgate.net While direct [3+2] cycloaddition reactions are common for related pyridinium (B92312) and quinolinium ylides to form fused heterocycles, thieme-connect.com the pathways for this compound often involve an initial activation step that triggers subsequent intramolecular cyclizations.
Intramolecular Cyclizations to Fused Heterocycles
A significant application of this compound is its use as a starting material for the synthesis of the indolizidine skeleton, a core structure in many alkaloids. This transformation is achieved through an electrophile-induced intramolecular cyclization. The reaction is initiated by the addition of an electrophile, such as bromine, across the C=C double bond. This creates a reactive intermediate, a bromonium ion, which is then intercepted by the nucleophilic nitrogen atom of the pyridine ring.
This intramolecular nucleophilic attack results in the formation of a five-membered ring, leading to a bicyclic indolizinium salt. mdpi.comresearchgate.net This fused heterocycle is a key intermediate that can be further elaborated to produce complex molecules like lentiginosine (B11785389). The process highlights a powerful strategy where the inherent functionality of the starting material is used to direct the formation of a fused heterocyclic system. Subsequent reduction of the indolizinium salt can lead to various substituted indolizidine derivatives. researchgate.net
Table 1: Intramolecular Cyclization for Indolizidine Skeleton Synthesis
| Starting Material | Key Reagent | Key Intermediate | Fused Heterocycle System |
| This compound | Bromine (Br₂) | Bromonium ion | Indolizinium salt |
Domino Reactions and Aza-Michael Additions
The synthesis of (±)-lentiginosine from this compound serves as a prime example of a domino reaction. mdpi.comresearchgate.net This multi-step process begins with the electrophilic addition of bromine to the alkene, which triggers a cascade of events leading to the formation of the indolizidine core. researchgate.net
The key steps in this domino sequence are:
Electrophilic Addition: Bromine adds across the double bond of this compound.
Intramolecular Cyclization: The pyridine nitrogen attacks the intermediate bromonium ion, forming the C-N bond and creating the bicyclic indolizinium salt. This step can be viewed as an intramolecular alkylation.
Diastereoselective Reduction: The resulting indolizinium salt is then reduced, for example with a hydride source, to yield a mixture of tetrahydro derivatives.
Nucleophilic Substitution: The final steps involve a nucleophilic substitution (via an elimination-addition sequence) to install the remaining hydroxyl groups, completing the synthesis of (±)-lentiginosine. mdpi.comresearchgate.net
While this specific pathway is initiated by electrophilic addition rather than a conventional aza-Michael addition, it falls under the broad category of domino reactions that construct nitrogen-containing heterocycles. Aza-Michael additions are conjugate additions of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds and are frequently employed in domino sequences to synthesize pyrrolidines and other N-heterocycles. nih.govnih.govsemanticscholar.org The cyclization of this compound, however, relies on the nucleophilicity of the pyridine ring itself to close the ring after activation of the double bond.
Table 2: Domino Reaction Sequence for (±)-Lentiginosine Synthesis
| Step | Reaction Type | Description |
| 1 | Electrophilic Addition | Bromine adds to the C=C double bond of this compound. |
| 2 | Intramolecular Cyclization | The nucleophilic pyridine nitrogen attacks the bromonium ion intermediate, forming a fused indolizinium salt. |
| 3 | Reduction | The indolizinium salt is reduced to a diastereomeric mixture of tetrahydroindolizine derivatives. |
| 4 | Nucleophilic Substitution | Elimination and addition sequence to yield the final dihydroxyindolizidine structure. |
Spectroscopic Analysis for Structural and Mechanistic Elucidation of 3 2 Pyridyl 2 Propen 1 Ol and Its Derivatives
Advanced NMR Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including heterocyclic compounds like 3-(2-Pyridyl)-2-propen-1-ol (B57313). semanticscholar.orgipb.ptresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and types of protons and carbons present. However, for a complete and unambiguous assignment of complex structures, advanced 1D and 2D NMR techniques are indispensable. ipb.ptdiva-portal.org
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations), identifying adjacent protons. For this compound, COSY would show correlations between the olefinic protons and the protons of the hydroxymethyl group, as well as among the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in this compound, HMBC can show correlations from the olefinic protons to the carbons of the pyridine ring, confirming the connectivity between these two parts of the molecule. The ¹H-¹⁵N HMBC technique can also be very important in the structural characterization of derivatives containing imidazole (B134444) or other nitrogen heterocycles. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial proximity between protons, regardless of whether they are directly bonded. This is critical for conformational analysis and for determining the stereochemistry of substituents. For example, NOESY can help establish the E/Z configuration of the double bond by observing through-space interactions between the olefinic protons and the protons on the pyridine ring or the hydroxymethyl group. rsc.orgmdpi.com
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies adjacent protons |
| HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals based on attached protons |
| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity, identifies quaternary carbons |
| NOESY | ¹H - ¹H (through space) | Determines spatial proximity, aids in conformational and stereochemical analysis |
The flexibility of the single bond between the pyridine ring and the propenol side chain allows for different spatial arrangements or conformations. NMR spectroscopy, particularly through the measurement of coupling constants and the use of NOESY, is a powerful tool for studying these conformational preferences in solution. nih.gov By analyzing the magnitude of proton-proton coupling constants, information about dihedral angles can be obtained through the Karplus equation. NOESY experiments can reveal which protons are close to each other in space, providing direct evidence for the predominant conformation. rsc.org For derivatives of this compound, this analysis can be extended to understand how different substituents influence the molecule's preferred shape.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglumenlearning.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the key functional groups.
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. tutorchase.comlibretexts.org
C=C Stretch: A medium intensity band around 1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond.
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region corresponds to the carbon-oxygen single bond of the alcohol. tutorchase.com
Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
=C-H Stretch: A band slightly above 3000 cm⁻¹ can be attributed to the stretching of the C-H bonds on the double bond and the aromatic ring. vscht.cz
IR spectroscopy is also invaluable for monitoring chemical reactions. For instance, during the synthesis of this compound, the disappearance of the carbonyl (C=O) stretch (typically around 1700 cm⁻¹) of a starting aldehyde and the appearance of the O-H stretch would indicate the progress of the reduction reaction. pressbooks.publibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| =C-H (alkene & aromatic) | 3000-3100 | Medium |
| C-H (alkane) | 2850-2960 | Medium |
| C=C (alkene) | ~1650 | Medium |
| C=C, C=N (aromatic) | 1400-1600 | Medium to Weak |
| C-O (alcohol) | 1000-1300 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. jchps.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. wikipedia.orgcsbsju.eduyoutube.comlibretexts.org
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. nih.gov Common fragmentation pathways for this compound could include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass 17 units less than the molecular ion.
Loss of a water molecule (H₂O): This is a common fragmentation for alcohols and would lead to a fragment ion with a mass 18 units less than the molecular ion. docbrown.info
Cleavage of the C-C bond adjacent to the oxygen: This would result in the formation of a resonance-stabilized cation.
Fragmentation of the pyridine ring: This can lead to a series of characteristic fragment ions.
Analysis of the fragmentation patterns of derivatives can help to determine the location and nature of substituents. miamioh.edusapub.org
UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. lumenlearning.comlibretexts.orglibretexts.org The conjugated system in this compound, which includes the pyridine ring and the carbon-carbon double bond, gives rise to characteristic π → π* transitions. These transitions result in strong absorption bands in the UV-Vis spectrum. jove.com
The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation. libretexts.org For derivatives of this compound, the introduction of substituents on the pyridine ring or the propenol side chain can shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This provides insight into how these substituents affect the electronic structure of the molecule. researchgate.netacs.org The pH of the solution can also affect the UV-Vis spectrum of pyridine-containing compounds due to protonation of the nitrogen atom. researchgate.netsielc.com
Table 3: Expected UV-Vis Absorption for this compound
| Electronic Transition | Wavelength Range | Chromophore |
| π → π* | ~200-400 nm | Pyridine ring and C=C double bond |
Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination
Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which are used to study chiral molecules. nih.gov While this compound itself is not chiral, derivatives with stereocenters can be analyzed using these methods.
For a chiral derivative of this compound, chiroptical spectroscopy can be used to:
Determine enantiomeric purity: The magnitude of the optical rotation or the CD signal is proportional to the concentration of the enantiomers.
Assign absolute configuration: By comparing the experimental CD spectrum with that of known compounds or with theoretical calculations, the absolute configuration (R or S) of a stereocenter can be determined. rsc.orgresearchgate.netnih.govvanderbilt.eduacs.orgmdpi.comrsc.org
These techniques are particularly powerful when combined with quantum chemical calculations to predict the chiroptical properties of different stereoisomers.
Derivatization Strategies and Synthetic Transformations of 3 2 Pyridyl 2 Propen 1 Ol
Synthesis of Indolizidine Core Structures
The indolizidine skeleton is a core structural motif found in a wide range of biologically active alkaloids. 3-(2-Pyridyl)-2-propen-1-ol (B57313) has proven to be an effective precursor for the assembly of this bicyclic system through various synthetic strategies.
Multi-step Sequences Involving Halogenation and Cyclization
A common and effective method for constructing the indolizidine core from this compound involves a multi-step sequence initiated by halogenation of the allylic double bond. This approach typically proceeds through the following key steps:
Bromination: The reaction of this compound with a bromine source, such as N-bromosuccinimide (NBS), leads to the formation of a bromonium ion intermediate.
Intramolecular Cyclization: The nitrogen atom of the pyridine (B92270) ring acts as an internal nucleophile, attacking the bromonium ion to induce a cyclization event. This step forges the second ring of the indolizidine framework. nih.gov
Reduction: Subsequent reduction of the resulting intermediate, often employing a reducing agent like sodium borohydride, yields the saturated indolizidine core. nih.gov
Nucleophilic Substitution: Further functionalization can be achieved through nucleophilic substitution reactions, which may occur via an elimination-addition mechanism. nih.govfigshare.com
This halogen-induced cyclization strategy offers a reliable pathway to substituted indolizidine derivatives. mdpi.com The specific reaction conditions and reagents can be modulated to control the stereochemical outcome of the cyclization and subsequent reduction steps.
Enantioselective Routes to Indolizidine Alkaloid Analogs (e.g., Lentiginosine)
The biological activity of many indolizidine alkaloids is highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes is of paramount importance. This compound and its derivatives have been successfully employed in the asymmetric synthesis of indolizidine alkaloids like lentiginosine (B11785389).
One notable approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of key transformations. For instance, the diastereoselective reduction of an intermediate indolizinium salt has been utilized to afford specific stereoisomers of the final product. nih.gov Other strategies have involved the use of starting materials derived from the chiral pool, such as D-tartaric acid, to introduce the desired stereocenters early in the synthetic sequence. nih.gov
The synthesis of (±)-lentiginosine has been accomplished from 1-(2-Pyridyl)-2-propen-1-ol through a process that includes bromination, reduction, and nucleophilic substitution, highlighting the utility of this starting material in accessing biologically relevant molecules. figshare.com
Formation of Benzo-fused Indolizidine Derivatives
Expanding the structural diversity of indolizidine alkaloids, researchers have developed methods to synthesize benzo-fused analogs. These compounds, which incorporate a benzene (B151609) ring fused to the indolizidine core, often exhibit unique biological properties.
A general synthesis of various benzo-fused indolizidine alkaloid mimics has been developed. beilstein-journals.org This strategy can involve the use of precursors analogous to this compound, such as 1-(2-quinolyl)-2-propen-1-ol. nih.govacs.org The synthetic sequence often mirrors the halogenation-cyclization strategy described for the synthesis of the parent indolizidine core. For example, a four-step procedure involving bromination, reduction, and nucleophilic substitution has been successfully extended to 1-(2-quinolyl)-2-propen-1-ol to provide access to benzo-fused derivatives. nih.govacs.org This methodology has been applied to the synthesis of (±)-benzo[e]lentiginosine, demonstrating its effectiveness in constructing these more complex heterocyclic systems. nih.gov
Reactions Leading to Pyridine and Quinoline (B57606) Analogues
The inherent reactivity of the pyridine moiety in this compound allows for its transformation into a variety of other pyridine and quinoline analogues. These reactions often involve manipulations of the pyridine ring itself or further annulation reactions to build more complex heterocyclic systems.
Modern synthetic methods, such as inter- and intramolecular cyclization reactions, C-H functionalization, and cycloaddition reactions, provide powerful tools for the synthesis of a wide range of pyridine and quinoline derivatives from unsaturated precursors. researchgate.net For instance, reactions of pyridine N-oxides with arynes can lead to the regioselective synthesis of 3-(2-hydroxyaryl)pyridines. researchgate.net Additionally, various catalytic systems can be employed to construct substituted pyridines and quinolines from readily available starting materials.
Functionalization of the Pyridine Ring and Allylic Moiety
The pyridine ring and the allylic moiety of this compound represent key handles for further functionalization, enabling the synthesis of a diverse library of derivatives.
Direct and selective C-H functionalization of the pyridine ring remains a challenge due to its electron-poor nature and the coordinating ability of the nitrogen atom. rsc.orgnih.gov However, various strategies have been developed to overcome these hurdles, allowing for the introduction of new substituents at specific positions on the ring. nih.gov These methods often employ transition metal catalysts to facilitate the activation and functionalization of C-H bonds. nih.gov
The allylic alcohol functionality can also be readily transformed. For example, oxidation can convert the alcohol to the corresponding aldehyde or carboxylic acid. The double bond can undergo a variety of addition reactions, and the hydroxyl group can be substituted to introduce other functional groups.
Catalytic Transformations Utilizing the Allylic Alcohol Functionality
The allylic alcohol group in this compound is amenable to a range of catalytic transformations, providing access to a variety of valuable products. One important reaction is the catalytic isomerization of allylic alcohols to the corresponding saturated ketones or aldehydes. For example, water-soluble ruthenium complexes have been shown to be effective catalysts for the isomerization of various allylic alcohols. nih.gov
Computational and Theoretical Studies on 3 2 Pyridyl 2 Propen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometry and energies with high accuracy. For 3-(2-Pyridyl)-2-propen-1-ol (B57313), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg
The energies of these orbitals are critical for understanding the molecule's electronic properties and reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. ekb.eg
From these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ekb.eg These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds.
Key Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. ekb.eg
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. ekb.eg
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons. ekb.eg
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). ekb.eg
DFT studies on analogous compounds, such as pyrazolyl quinolinone and pyridylpyrazole derivatives, show how these parameters are derived and interpreted. ekb.egmdpi.com For this compound, DFT would likely reveal the distribution of the HOMO and LUMO across the molecule, with the HOMO concentrated on the more electron-rich regions and the LUMO on the electron-deficient sites, highlighting the areas most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Global Reactivity Descriptors for this compound based on DFT Calculations
This table presents expected values based on calculations for structurally similar compounds.
| Parameter | Symbol | Formula | Expected Value (eV) |
| HOMO Energy | EHOMO | - | ~ -6.5 |
| LUMO Energy | ELUMO | - | ~ -1.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.75 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.75 |
| Global Softness | S | 1/2η | ~ 0.18 |
| Electrophilicity Index | ω | χ²/2η | ~ 2.55 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT provides insights into static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water) and solving Newton's equations of motion for every atom in the system. mdpi.com
This technique allows for the mapping of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. For this compound, key conformational variables would include the dihedral angles around the C-C single bonds, particularly the rotation between the pyridine (B92270) ring and the propenol side chain, and the orientation of the hydroxyl group.
MD simulations can reveal:
Preferred Conformations: Identifying the most populated geometries of the molecule in solution.
Flexibility and Rigidity: Quantifying the motion in different parts of the molecule, such as the libration of the pyridine ring or the flexibility of the allyl alcohol tail.
Solvent Effects: Understanding how interactions with solvent molecules influence the conformational preferences.
Studies on other flexible molecules show that MD simulations can track the time evolution of important structural parameters, providing a detailed picture of the molecule's behavior at an atomistic level. researchgate.netnih.gov For example, analysis of the trajectories can reveal the persistence of specific intramolecular hydrogen bonds or the frequency of transitions between different conformational states.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, often using DFT, are instrumental in predicting and understanding the mechanisms of chemical reactions. researchgate.net For this compound, these calculations can be used to model various transformations, such as oxidation of the alcohol, addition to the double bond, or substitution on the pyridine ring.
The process involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and potential products.
Identifying Transition States (TS): Finding the highest energy point along the minimum energy reaction pathway connecting reactants and products. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.
Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. pennylane.ai
For example, in a hypothetical oxidation reaction, quantum chemical calculations could compare different pathways, such as one involving initial attack at the hydroxyl group versus another involving the double bond. By comparing the activation energies for each potential pathway, the most favorable reaction mechanism can be predicted. researchgate.nethelsinki.fi These calculations can elucidate the roles of catalysts, predict reaction intermediates, and explain observed product distributions.
Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways
This table provides a conceptual example of how quantum chemical calculations would be used to predict the feasibility of different reactions involving this compound.
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) | Predicted Feasibility |
| Pathway A | Oxidation of the alcohol to an aldehyde | ~15-20 | High |
| Pathway B | Electrophilic addition to the C=C double bond | ~25-30 | Moderate |
| Pathway C | Nucleophilic substitution on the pyridine ring | >40 | Low |
Prediction of Reactivity and Selectivity Profiles
Building upon DFT and other quantum chemical methods, it is possible to predict the reactivity and selectivity of this compound in various reactions. Selectivity—be it regioselectivity (which position reacts) or stereoselectivity (which stereoisomer is formed)—is determined by differences in the activation energies of competing reaction pathways. nih.govnih.govrsc.org
Regioselectivity: Local reactivity descriptors, derived from DFT, can be used to predict the most reactive sites in the molecule.
Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed. They help identify the sites most susceptible to nucleophilic (f+) and electrophilic (f-) attack. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. ekb.eg
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, making them primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen of the hydroxyl group would exhibit a positive potential.
Stereoselectivity: If a reaction can produce chiral products, computational models can predict which stereoisomer will be favored. This is achieved by modeling the transition states leading to each isomer. Even small differences in the calculated energies of these diastereomeric transition states (ΔΔG‡) can translate into high selectivity for one product over the other. nih.govnih.gov
Hydrogen Bonding Interactions and Intermolecular Forces
The physical properties and biological activity of this compound are heavily influenced by its ability to form non-covalent interactions. The most significant of these is hydrogen bonding.
The molecule has two key sites for hydrogen bonding:
The Hydroxyl Group (-OH): The hydrogen atom is a strong hydrogen bond donor, while the oxygen atom, with its lone pairs, is a strong hydrogen bond acceptor.
The Pyridine Nitrogen: The lone pair on the sp²-hybridized nitrogen atom makes it an effective hydrogen bond acceptor.
These features allow this compound to engage in several types of hydrogen bonds:
Intermolecular Self-Association: Molecules can form hydrogen-bonded dimers or larger aggregates with each other.
Solvent Interactions: In protic solvents like water or ethanol, the molecule can act as both a hydrogen bond donor and acceptor, contributing to its solubility.
Intramolecular Hydrogen Bonding: Depending on the molecule's conformation, a hydrogen bond could potentially form between the hydroxyl hydrogen and the pyridine nitrogen. Computational geometry optimization would be essential to determine if such an interaction is sterically favorable.
Beyond hydrogen bonding, other intermolecular forces at play include dipole-dipole interactions arising from the polar C-O, O-H, and C-N bonds, and London dispersion forces, which are present in all molecules. Computational methods can quantify the strength and geometry of these interactions, providing a complete picture of the forces governing the molecule's behavior in condensed phases.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Molecules
3-(2-Pyridyl)-2-propen-1-ol (B57313) serves as a key intermediate in the synthesis of intricate molecular architectures, particularly in the realm of natural product synthesis. The presence of multiple reactive sites—the nitrogen of the pyridine (B92270) ring, the double bond, and the hydroxyl group—allows for a variety of chemical transformations.
A notable application is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, which are classes of nitrogen-containing heterocyclic compounds with significant biological activities. Research has demonstrated that synthetic strategies developed for 1-(2-pyridyl)-2-propen-1-ol can be adapted for analogous structures to produce complex fused heterocyclic systems. For instance, a four-step procedure involving bromination, reduction, and nucleophilic substitution, initially applied to 1-(2-pyridyl)-2-propen-1-ol for creating indolizidine frameworks, has been successfully extended to its quinolyl counterpart, 1-(2-quinolyl)-2-propen-1-ol. acs.orgnih.govacs.org This extension of the methodology has enabled the synthesis of benzo-fused derivatives, such as (±)-benzo[e]lentiginosine, showcasing the role of the pyridyl-propenol scaffold as a foundational element for constructing complex, polycyclic alkaloids. acs.orgnih.govacs.org
The versatility of this building block is further highlighted by its potential use in multicomponent reactions, where its various functional groups can react sequentially with different reagents in a one-pot synthesis, leading to the rapid assembly of complex molecules.
Table 1: Examples of Complex Molecules Synthesized from Pyridyl-propenol Scaffolds
| Precursor | Synthetic Strategy | Resulting Complex Molecule/Scaffold | Reference |
|---|---|---|---|
| 1-(2-Pyridyl)-2-propen-1-ol | Bromination, reduction, nucleophilic substitution | Indolizidine systems | nih.govacs.org |
Contributions to Methodologies for Heterocyclic Synthesis
The structure of this compound is well-suited for the development of novel methodologies for constructing heterocyclic rings. The interplay between the pyridine nitrogen and the allylic alcohol functionality can be exploited in various cyclization reactions.
One potential pathway for heterocyclic synthesis is through intramolecular cyclization. Modifications of the hydroxyl group, followed by activation of the pyridine ring, could facilitate ring-closing reactions to form fused pyridinium (B92312) systems. While direct examples with this compound are not extensively documented, the pyrolysis of the related saturated compound, 3-(2-pyridyl)-1-propanol, in the presence of a palladium-carbon catalyst is a known method for synthesizing indolizine. jbclinpharm.org This suggests that the pyridyl-propenol skeleton is a viable precursor for such transformations.
Furthermore, the conjugated diene-like character of the pyridyl-propenyl system opens up the possibility of its use in cycloaddition reactions, such as the aza-Diels-Alder reaction. bangor.ac.ukwikipedia.org In these reactions, the pyridyl-propenol derivative could act as the diene component, reacting with various dienophiles to construct highly substituted pyridine or other nitrogen-containing six-membered rings. bangor.ac.ukwikipedia.org This approach offers a convergent and efficient route to a wide array of heterocyclic structures that are of interest in medicinal chemistry and materials science.
Table 2: Potential Heterocyclic Synthesis Methodologies Involving the Pyridyl-propenol Moiety
| Reaction Type | Role of Pyridyl-propenol Derivative | Potential Heterocyclic Products |
|---|---|---|
| Intramolecular Cyclization | Precursor for ring closure | Fused pyridinium systems, Indolizines |
Potential in the Development of Catalytic Reagents
The pyridine moiety is a well-established coordinating agent in transition metal catalysis. The incorporation of a pyridyl group into a ligand can significantly influence the catalytic activity and selectivity of the metal center. This compound offers a scaffold that can be readily modified to generate novel chiral ligands for asymmetric catalysis.
The allylic alcohol functionality can be derivatized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, chiral centers can be introduced at or near the alcohol group, and the pyridine nitrogen can act as a second coordination site. Such ligands, often referred to as pyridine-oxazolines (PyOX) or other pyridine-based chiral ligands, have shown great promise in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. cambridgenetwork.co.ukrsc.orgresearchgate.net
While specific catalytic reagents derived directly from this compound are not yet widely reported, the foundational principles of ligand design strongly suggest its potential in this area. The ease of modification of the propenol side chain allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in catalytic reactions.
Table 3: Classes of Pyridine-Based Ligands and Their Catalytic Applications
| Ligand Class | Key Structural Feature | Common Catalytic Applications |
|---|---|---|
| Pyridine-oxazolines (PyOX) | Chiral oxazoline (B21484) ring fused or attached to a pyridine | Asymmetric hydrosilylation, Mannich reaction, various enantioselective transformations |
Exploration in Optoelectronic or Sensing Materials
The incorporation of pyridyl groups into conjugated organic materials is a known strategy for tuning their optoelectronic properties. The electron-deficient nature of the pyridine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system, thereby affecting its absorption and emission characteristics.
Moreover, the pyridine nitrogen provides a binding site for metal ions, making pyridyl-containing compounds attractive candidates for fluorescent chemosensors. rsc.orgresearchgate.net The binding of a metal ion to the pyridine moiety can induce a change in the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or charge transfer. By functionalizing the propenol group of this compound with a fluorescent reporter, novel sensors for the detection of specific metal ions could be developed. The pyridyl-propenol structure could also serve as a linker in the construction of metal-organic frameworks (MOFs) with interesting photoluminescent properties. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov
Table 4: Potential Applications of Pyridyl-propenol Derivatives in Materials Science
| Material Type | Role of Pyridyl-propenol Derivative | Potential Application |
|---|---|---|
| Conjugated Polymers | Monomer unit | Organic Light-Emitting Diodes (OLEDs), organic photovoltaics |
| Fluorescent Chemosensors | Ligand for analyte binding | Detection of metal ions and other species |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of pyridines and their derivatives can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. beilstein-journals.org Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. goflow.at The modular nature of flow systems allows for the telescoping of multiple reaction steps, minimizing manual handling and purification, which is advantageous for the multi-step synthesis often required for complex pyridine (B92270) derivatives. goflow.atmdpi.com
Automated synthesis platforms, which can perform a series of reactions without manual intervention, are poised to accelerate the discovery of novel 3-(2-Pyridyl)-2-propen-1-ol (B57313) derivatives. By integrating robotic handling of reagents and automated purification systems, high-throughput screening of reaction conditions and the generation of compound libraries for biological evaluation become feasible. While specific flow chemistry protocols for this compound are not yet extensively documented, the established methodologies for other pyridyl alcohols and related heterocyclic compounds provide a strong foundation for future development.
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Advantage | Relevance to this compound Synthesis |
| Precise Control | Improved reaction selectivity and yield. | Fine-tuning of conditions for stereoselective and regioselective transformations. |
| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. | Safe execution of reactions involving potentially unstable intermediates. |
| Rapid Optimization | High-throughput screening of reaction parameters. | Efficient discovery of optimal conditions for novel derivatizations. |
| Scalability | Seamless transition from laboratory to production scale. | Facilitates the larger-scale production of key derivatives for further research. |
| Automation | Reduced manual labor and increased reproducibility. | Enables the creation of diverse compound libraries for screening purposes. |
Exploration of Novel Reactivity Modes and Catalytic Cycles
The bifunctional nature of this compound, possessing both a Lewis basic pyridine nitrogen and a reactive allyl alcohol, opens doors to novel reactivity patterns and catalytic applications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the alkene is susceptible to a variety of addition reactions. sltchemicals.com The pyridine moiety can act as a directing group or a ligand in metal-catalyzed transformations, influencing the regioselectivity and stereoselectivity of reactions at the allylic position.
Furthermore, pyridinyl alcohols have been shown to participate in various catalytic cycles. For instance, they can serve as ligands for transition metals in reactions such as olefin polymerization and epoxidation. mdpi.com The development of new catalytic systems where this compound or its derivatives act as chiral ligands or catalysts is a promising area of research. Additionally, the unique electronic properties conferred by the pyridine ring could be exploited in photoredox or electrochemical transformations, leading to unprecedented reaction pathways.
Development of Highly Stereoselective and Enantioselective Transformations
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The allylic alcohol functionality in this compound presents a key site for introducing stereocenters. Enantioselective synthesis of this compound and its derivatives can be approached through several strategies.
Chemoenzymatic methods, utilizing enzymes such as lipases or alcohol dehydrogenases, have proven effective for the asymmetric synthesis of chiral pyridine-based alcohols, often with high enantiomeric excess. nih.gov Another promising approach is the use of chiral catalysts in transition metal-catalyzed reactions. For example, palladium-catalyzed asymmetric allylic substitution of related allylic alcohols has been well-established for the enantioselective formation of C-C, C-N, and C-O bonds. nih.govacs.org The development of novel chiral ligands and catalytic systems specifically tailored for this compound could lead to highly efficient and selective transformations.
Table 2: Strategies for Stereoselective Synthesis Involving Pyridyl Allyl Alcohols
| Method | Description | Potential Application to this compound |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of racemic this compound to obtain enantioenriched alcohol and ester. |
| Asymmetric Reduction | Enantioselective reduction of a corresponding ketone to produce a chiral alcohol. | Synthesis of enantiomerically pure this compound from the corresponding ketone. |
| Asymmetric Allylation | Addition of an allyl group to an aldehyde using a chiral catalyst. | Enantioselective synthesis of homoallylic alcohols using derivatives of this compound. nih.gov |
| Palladium-Catalyzed Asymmetric Allylic Substitution | Substitution of the hydroxyl group with a nucleophile using a chiral palladium catalyst. | Enantioselective synthesis of a wide range of chiral derivatives. nih.govacs.org |
Applications in Supramolecular Chemistry and Molecular Recognition
The pyridine nitrogen of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, making it an attractive component for the construction of supramolecular assemblies. researchgate.netmdpi.com The hydroxyl group can also participate in hydrogen bonding, either as a donor or an acceptor. These non-covalent interactions can be exploited to create well-defined architectures such as macrocycles, cages, and coordination polymers. rsc.orgsemanticscholar.org
In the field of molecular recognition, the specific geometry and electronic properties of the pyridyl group can be utilized to design receptors for various guest molecules. nih.gov By incorporating this compound into larger molecular frameworks, it is possible to create receptors that selectively bind to carbohydrates, anions, or other biologically relevant molecules. nih.govmdpi.com The development of sensors based on the fluorescence or colorimetric changes of such supramolecular systems upon guest binding is another exciting prospect.
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. ufl.edu Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and pharmacokinetic properties of this compound derivatives. researchgate.net
For instance, in silico screening can be employed to identify derivatives with enhanced biological activity, such as anticancer or antimicrobial properties. nih.govnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with biological targets like enzymes and receptors. nih.gov This computational-guided approach can accelerate the discovery of new therapeutic agents and functional materials based on the this compound scaffold. By calculating properties such as solubility, lipophilicity, and metabolic stability, computational models can aid in the design of drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Q & A
Q. Q1: What are the standard synthetic routes for 3-(2-Pyridyl)-2-propen-1-ol, and how do reaction conditions influence yield and purity?
Answer: The compound is typically synthesized via condensation reactions between pyridine derivatives and propenol precursors. Key factors include:
- Catalyst selection : Acidic or basic catalysts (e.g., KOH or H₂SO₄) influence regioselectivity and byproduct formation .
- Temperature control : Higher temperatures (>100°C) may accelerate side reactions, such as isomerization of the propenol group, reducing purity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of pyridyl intermediates, while protic solvents (e.g., ethanol) may stabilize the alcohol group .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization to detect intermediates. Validate purity via HPLC with a C18 column and methanol/water mobile phase .
Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Answer:
- NMR analysis :
- Mass spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 149 (C₈H₉NO⁺) and fragment ions at m/z 106 (loss of –CH₂OH) .
Data Contradiction Note : Discrepancies in hydroxyl proton signals may arise from hydrogen bonding or solvent effects. Always compare spectra with reference data from NIST or PubChem .
Advanced Research Questions
Q. Q3: What strategies optimize the stereoselective synthesis of this compound derivatives for biological activity studies?
Answer:
- Chiral catalysts : Use enantioselective catalysts like BINOL-derived phosphoric acids to control propenol geometry (E/Z isomers).
- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent racemization during pyridyl coupling .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., E-isomer), while prolonged heating may shift equilibrium toward thermodynamically stable forms .
Methodological Challenge : Stereochemical assignments require X-ray crystallography or NOESY NMR to resolve spatial arrangements .
Q. Q4: How can researchers address conflicting data on the compound’s stability under varying pH conditions?
Answer: Conflicting stability reports often stem from:
- pH-dependent degradation : The hydroxyl group undergoes dehydration at pH < 3 (acidic conditions) or oxidation at pH > 10 (basic conditions).
- Light sensitivity : UV exposure accelerates decomposition; store samples in amber vials at –20°C .
Experimental Design : Conduct accelerated stability studies using:
Q. Q5: What computational methods predict the biological interactions of this compound with protein targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with pyridine-binding enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding between the hydroxyl group and active-site residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
Validation Step : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
